3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains ethoxy, fluorophenyl, and phenyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the pyrazole ring and various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the various functional groups. For example, the fluorophenyl group might make the compound more reactive in certain types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been synthesized using chalcones and hydrazine hydrate, with structures characterized by X-ray single crystal structure determination (Loh et al., 2013).
Structural and Optical Properties : Infrared spectrum and structural properties of similar compounds have been studied experimentally and theoretically, indicating potential in nonlinear optics and as inhibitors in phosphodiesterase activity (Mary et al., 2015).
Biological Applications
Antimicrobial Activity : Novel chitosan Schiff bases derived from pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, have shown antimicrobial activity against various bacteria and fungi, with no cytotoxic activity (Hamed et al., 2020).
Antioxidant and Anti-Inflammatory Activity : Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant antioxidant and anti-inflammatory activities in studies, suggesting therapeutic potential in these areas (Sudha et al., 2021).
Synthesis of Heterocycles : The use of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of various heterocycles, including benzo[f]quinoline and benzo[a]acridine derivatives, demonstrates its versatility in creating bioactive molecules (Kozlov & Gusak, 2007).
Photophysical Studies
- Solvatochromic Properties : The solvatochromic properties of similar pyrazole compounds have been investigated, revealing their potential in photophysical applications (Singh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCQLKJHRHIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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